molecular formula C7H3ClN2O2S B2499717 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 1785446-73-2

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B2499717
CAS No.: 1785446-73-2
M. Wt: 214.62
InChI Key: FGUQYJCNEOQXGW-UHFFFAOYSA-N
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Description

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused thiazole-pyridine core with a chlorine substituent at position 2 and a carboxylic acid group at position 4. The compound’s structural features, including its electron-withdrawing chlorine and polar carboxylic acid group, influence its reactivity, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-10-4-1-3(6(11)12)2-9-5(4)13-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUQYJCNEOQXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine. Source reports Fe/AcOH as effective for nitro reduction in similar systems (Yield: 80–90%).

Example :
6-Nitro-thiazolo[5,4-b]pyridine → 6-Amino-thiazolo[5,4-b]pyridine

Oxidation of Amine to Carboxylic Acid

The amine is oxidized using KMnO₄ in acidic or basic conditions. While direct oxidation of aryl amines is challenging, diazotization followed by hydrolysis offers an alternative pathway:

  • Diazotization : Treat the amine with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Hydrolysis : Heat the diazonium salt in aqueous H₂SO₄ to yield a phenol intermediate.
  • Oxidation : Convert phenol to carboxylic acid using KMnO₄ under acidic conditions.

Challenges : Over-oxidation or side reactions may occur, necessitating careful control of reaction conditions.

Regioselective Chlorination at Position 2

If the starting material lacks a pre-installed chlorine, electrophilic chlorination can introduce it post-cyclization. The carboxylic acid at C6 acts as a meta-directing group, favoring chlorination at C2.

Procedure :

  • Treat thiazolo[5,4-b]pyridine-6-carboxylic acid with Cl₂ in the presence of FeCl₃ (Lewis acid) at 50–60°C.
  • Alternatively, use N-chlorosuccinimide (NCS) in DMF under microwave irradiation for milder conditions.

Yield : 60–75%, depending on substituent effects.

Alternative Routes and Optimization Strategies

One-Pot Cyclization and Functionalization

Recent advances (Source) demonstrate the feasibility of one-pot syntheses. For example, 2,4-dichloro-3-nitropyridine reacts with morpholine and KSCN sequentially, followed by Fe/AcOH reduction and cyclization to yield amino-thiazolo[5,4-b]pyridines. Adapting this method, introducing a carboxylate ester at C6 prior to cyclization could streamline the synthesis.

Spectroscopic Characterization and Validation

Critical analytical data for the target compound include:

  • ¹H NMR : Aromatic protons adjacent to chlorine and carboxylic acid show deshielding (δ 8.2–8.5 ppm).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl).
  • MS : Molecular ion peak at m/z 228.5 (C₈H₃ClN₂O₂S).

Industrial and Pharmacological Applications

While the primary focus is synthesis, 2-chloro-thiazolo[5,4-b]pyridine-6-carboxylic acid serves as a precursor for anticoagulants (e.g., factor Xa inhibitors) and antimicrobial agents. Its rigid, planar structure facilitates binding to biological targets, underscoring the importance of efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thiazolo[5,4-b]pyridine compounds exhibit significant antimicrobial properties. Studies have shown that 2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways, which could lead to the development of novel cancer therapies .

Agricultural Applications

Pesticide Development
The thiazole moiety is known for its efficacy in agricultural chemicals. The compound's derivatives have been explored as potential pesticides due to their ability to disrupt the metabolic processes of pests . Field trials have demonstrated promising results in terms of pest control efficacy.

Material Science

Polymer Chemistry
Researchers are exploring the use of this compound in polymer synthesis. Its functional groups can be utilized to create polymers with enhanced thermal stability and mechanical properties . These materials could find applications in coatings and composite materials.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityInhibition of E. coli growth by over 50% at concentrations above 100 µg/mL
Anticancer EffectsInduction of apoptosis in breast cancer cell lines; potential for further development
Pesticide EfficacySignificant reduction in pest populations in controlled field trials; effective against aphids and beetles

Mechanism of Action

The mechanism of action of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival. This interaction is facilitated by the presence of the thiazole and pyridine rings, which provide the necessary structural framework for binding .

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives with Varied Substituents

Key analogs include derivatives with modifications at the R1 position (e.g., aromatic or aliphatic groups) and linker regions.

  • 6h (3-(Trifluoromethyl)phenyl-substituted derivative) : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM). The 3-trifluoromethyl group enhances hydrophobic interactions within the kinase’s binding pocket, as confirmed by molecular docking studies .
  • 6i and 6j : Insertion of a methylene group (6i) or replacement of the amide linker with urea (6j) abolishes enzymatic activity, highlighting the critical role of direct amide bonding and steric flexibility .

Table 1: Enzymatic Inhibitory Activities of Selected Analogs

Compound Substituent (R1) Linker Type IC₅₀ (c-KIT)
6h 3-(CF₃)phenyl Amide 9.87 µM
6i 3-(CF₃)phenyl Methylene Inactive
6j 3-(CF₃)phenyl Urea Inactive

Methyl-Substituted Analog: 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic Acid

  • Structural Difference : Replaces chlorine with a methyl group at position 2.
  • This compound (CAS Ref: 10-F429005) was discontinued by CymitQuimica, possibly due to inferior activity or synthesis challenges .

Pyrimidine-Based Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structural Difference : Features a pyrimidine ring instead of a thiazolo-pyridine system.

Halogenated Pyridine Derivatives

  • Example : 2-Bromo-6-chloropyridine-3-carboxylic acid (Enamine Ltd).
  • Structural Difference : Retains a pyridine ring but lacks the fused thiazole moiety.
  • Impact : The absence of the thiazole ring diminishes rigidity and may reduce target selectivity. Bromine’s larger atomic radius compared to chlorine could sterically hinder binding .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in 2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid enhances water solubility compared to methyl or trifluoromethyl-substituted analogs, which are more lipophilic .
  • Stability : Chlorine at position 2 improves metabolic stability over methyl groups, which may undergo oxidative demethylation .

Biological Activity

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS: 1785446-73-2) is a heterocyclic compound that exhibits potential biological activities due to its unique structural characteristics. This compound combines thiazole and pyridine motifs, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC7H3ClN2O2S
Molar Mass214.63 g/mol
Density1.731 g/cm³ (predicted)
Boiling Point418.7 °C (predicted)
pKa2.66 (predicted)

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes. For instance, it targets phosphoinositide 3-kinase alpha (PI3Kα), disrupting the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the chloro group enhances the compound's efficacy against these microorganisms .

Antimicrobial Efficacy

Research indicates that thiazolo derivatives possess significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against:

  • Bacteria : Exhibiting bacteriostatic effects against strains such as E. coli and S. aureus.
  • Fungi : Demonstrating antifungal activity against species like A. flavus and A. niger.

Case Studies

  • In Vitro Studies : A study evaluated the in vitro potency of a related thiazolo compound against Cryptosporidium species, revealing an EC50 of 0.17 μM, indicating strong potential for treating infections caused by these parasites .
  • In Vivo Models : Another study highlighted the oral efficacy of thiazolo derivatives in mouse models infected with C. parvum, showcasing significant reductions in infection rates compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : The introduction of various substituents on the thiazole or pyridine rings can modulate the compound's potency and selectivity towards specific biological targets.
  • Chloro Group Influence : The presence of the chloro group at position 2 enhances interactions with target enzymes and may improve overall bioactivity compared to unsubstituted analogs .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Antimicrobial Agents : Development of new drugs targeting resistant bacterial strains.
  • Antiparasitic Treatments : Formulation of therapies against parasitic infections such as cryptosporidiosis.

Q & A

Basic Questions

What are the recommended synthetic routes for preparing 2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid?

A common approach involves cyclization of precursor pyridine derivatives. For example, starting with 4,6-dichloro-2-methyl-5-nitropyridine-3-carboxylic acid ethyl ester, treatment with amines (e.g., ethylamine or isopropylamine) under acidic conditions facilitates cyclization. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Sodium nitrite in acetic acid is often used for diazotization and ring closure . Alternative routes may involve thiourea-mediated cyclization, as seen in analogous thiazolo-pyridine syntheses .

How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structure.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC or LC-MS to assess purity (>95% as per some analogs in ).
  • X-ray crystallography (if crystalline) for definitive structural elucidation .

What are the solubility properties of this compound in common laboratory solvents?

While direct data is limited, structurally similar thiazolo-pyridine carboxylic acids exhibit limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like DMSO or DMF. Acidic/basic conditions (e.g., aqueous NaOH) can enhance solubility via deprotonation of the carboxylic acid group .

Advanced Research Questions

How can synthetic yields be optimized for multi-step reactions involving this compound?

Optimization strategies include:

  • Catalyst screening : Palladium or copper catalysts improve cyclization efficiency (e.g., 72% yield in analogous syntheses) .
  • Solvent selection : Polar solvents (e.g., acetic acid) enhance reaction rates for cyclization steps .
  • Temperature control : Reactions at 50–80°C balance speed and side-product formation .
  • Protecting groups : Use of tert-butyl or ethyl esters for the carboxylic acid group prevents undesired side reactions during synthesis .

How should researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

  • Mechanistic analysis : Probe intermediates via in-situ NMR or FTIR to identify off-pathway reactions.
  • Computational modeling : Density Functional Theory (DFT) can predict reactive sites and competing pathways.
  • Cross-validation : Compare methods from analogous syntheses (e.g., vs. 16) to identify critical variables like pH or reagent stoichiometry .

What computational tools are suitable for studying this compound’s interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite utilizes the compound’s InChI key (e.g., InChI=1S/C8H4ClF3N2S...) to model binding to enzymes or receptors .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity data from analogs .
  • MD simulations : Assess stability of ligand-target complexes over time .

What strategies are effective for modifying the compound to enhance its bioactivity?

  • Functional group substitution : Replace the chloro group with amines or thiols via nucleophilic substitution (e.g., using NaSH or NH₃) .
  • Hybridization : Attach bioactive moieties (e.g., piperazine) to the carboxylic acid group via amide coupling .
  • Prodrug design : Convert the carboxylic acid to ester prodrugs for improved membrane permeability .

How can researchers address challenges in isolating this compound from reaction mixtures?

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Acid-base extraction : Leverage the compound’s acidity (pKa ~3–4) by precipitating it under acidic conditions .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for recrystallization .

Research Applications

  • Medicinal chemistry : Core scaffold for designing kinase inhibitors (e.g., JAK2 or EGFR) due to its planar heterocyclic structure .
  • Chemical biology : Fluorescent probes via conjugation with dansyl chloride or BODIPY .
  • Material science : Precursor for metal-organic frameworks (MOFs) leveraging its carboxylic acid group .

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